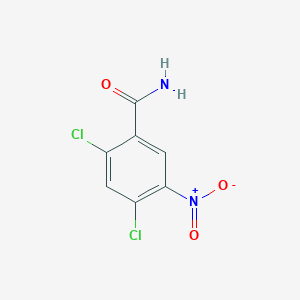![molecular formula C11H8F3I B2746356 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287274-25-1](/img/structure/B2746356.png)
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[111]pentane is a chemical compound characterized by its unique bicyclic structure and the presence of iodine and trifluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which serves as the core structure.
Trifluorophenyl Group Addition: The trifluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The trifluorophenyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents like acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Oxidized derivatives of the bicyclo[1.1.1]pentane core.
Coupling Products: Complex molecules formed through coupling reactions with other aromatic or aliphatic compounds.
Scientific Research Applications
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes or signaling mechanisms.
Comparison with Similar Compounds
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds to highlight its uniqueness:
1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane: Similar in structure but with a trifluoroethyl group instead of a trifluorophenyl group.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Contains a trifluoromethyl group, differing in the position and nature of the fluorinated substituent.
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane: Similar but with a different trifluorophenyl substitution pattern.
The unique combination of the bicyclic core, iodine atom, and trifluorophenyl group in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3I/c12-6-1-7(9(14)8(13)2-6)10-3-11(15,4-10)5-10/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUFUFFXJBSRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C(=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2746277.png)



![6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2746285.png)



![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2746291.png)


